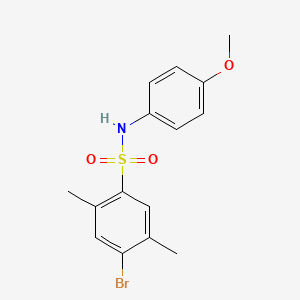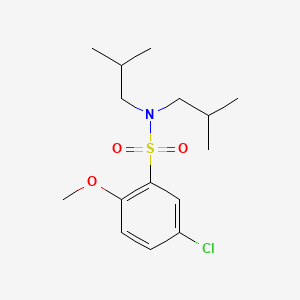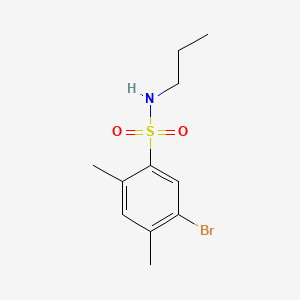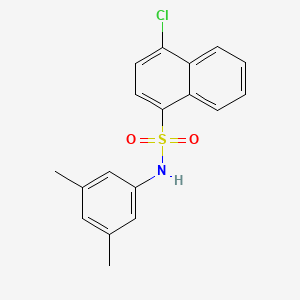
4-chloro-N-(3,5-dimethylphenyl)naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,5-dimethylphenyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDNS and is synthesized using specific methods. The purpose of
作用机制
The mechanism of action of CDNS is not fully understood. However, studies have shown that it inhibits the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by CDNS may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
CDNS has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to have an inhibitory effect on the growth of cancer cells. In addition, CDNS has been found to have herbicidal and fungicidal properties, making it a potential candidate for use as a pesticide.
实验室实验的优点和局限性
CDNS has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It is also readily available from commercial sources. However, CDNS has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous environments. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of CDNS. One potential direction is the further investigation of its anti-inflammatory and analgesic properties for the treatment of various diseases. Another potential direction is the study of its herbicidal and fungicidal properties for use as a pesticide. Additionally, the study of CDNS for its potential use in water treatment and pollution control is an area of interest. Further research is needed to fully understand the mechanism of action of CDNS and its potential applications in various fields.
Conclusion:
In conclusion, CDNS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and it has been studied for its potential use in medicine, agriculture, and environmental science. CDNS has several advantages for lab experiments but also has some limitations. There are several future directions for the study of CDNS, and further research is needed to fully understand its potential applications.
合成方法
CDNS is synthesized using a specific method that involves the reaction of 4-chloro-naphthalene-1-sulfonyl chloride with 3,5-dimethyl aniline in the presence of a base such as triethylamine. The reaction yields CDNS as a white crystalline solid with a melting point of 215-217°C.
科学研究应用
CDNS has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, CDNS has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in treating cancer, diabetes, and other diseases. In agriculture, CDNS has been found to have herbicidal and fungicidal properties, making it a potential candidate for use as a pesticide. In environmental science, CDNS has been studied for its potential use in water treatment and pollution control.
属性
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-12-9-13(2)11-14(10-12)20-23(21,22)18-8-7-17(19)15-5-3-4-6-16(15)18/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITNALCJDHRSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B7453928.png)
![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)
![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)
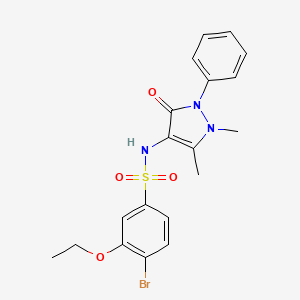
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
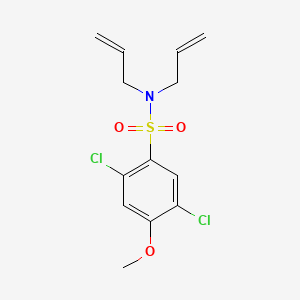
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
